molecular formula C17H16N2OS2 B2646410 N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895461-02-6

N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2646410
CAS No.: 895461-02-6
M. Wt: 328.45
InChI Key: FYMRSASOXVKMSM-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the reaction of benzo[d]thiazole-2-amine with p-tolylthiol and a suitable acylating agent. One common method involves the use of N-tosylhydrazones and benzo[d]thiazole-2-thiols under metal-free reductive coupling conditions . This method is efficient and tolerates a wide range of substrates, providing high yields and moderate selectivity.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of microwave-assisted catalyst-free and ammonium chloride-catalyzed solvent-free amide coupling has been reported as an effective strategy for the industrial production of these compounds .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in acetic acid.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide stands out due to its unique combination of a benzothiazole ring and a p-tolylthio group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-12-6-8-13(9-7-12)21-11-10-16(20)19-17-18-14-4-2-3-5-15(14)22-17/h2-9H,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMRSASOXVKMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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